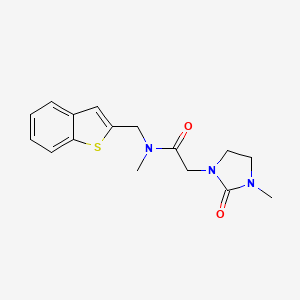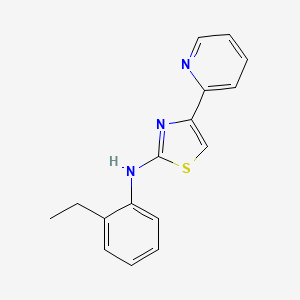![molecular formula C20H19N3O3 B5668905 N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide](/img/structure/B5668905.png)
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide is a compound of interest due to its structural uniqueness, which combines an oxadiazole ring with a chromane backbone. This combination is noteworthy in medicinal chemistry for its potential biological activities.
Synthesis Analysis
The synthesis of compounds related to N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide typically involves one-pot reactions or multi-step synthetic routes that integrate oxadiazole and chromane moieties. For instance, compounds with similar structures have been synthesized through ring conversion reactions or by condensation/cyclization reactions involving specific precursors like carboxylic acids and diamines in the presence of reagents like Trimethylsilyl Polyphosphate (PPSE) (Latthe & Badami, 2007); (Soselia et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds incorporating oxadiazole and chromane or related heterocyclic structures is determined using spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography. These analyses reveal the configurations, conformations, and substituent effects on the overall molecular architecture (Gein et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide and similar compounds often involves interactions at the oxadiazole ring, which can participate in various chemical transformations. These include electrophilic substitutions, cyclizations, and condensations, offering pathways to diverse derivatives with potential enhanced biological activities (Shajari et al., 2015).
Propiedades
IUPAC Name |
N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-22-19(23-26-13)15-8-6-14(7-9-15)11-21-20(24)17-10-16-4-2-3-5-18(16)25-12-17/h2-9,17H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGSXJREOPTTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5668838.png)
![3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid](/img/structure/B5668856.png)
![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)
![2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668870.png)

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)

![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5668898.png)
![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)

![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)
![9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5668928.png)